molecular formula C15H11ClN2O B2925928 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 108124-77-2

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2925928
CAS No.: 108124-77-2
M. Wt: 270.72
InChI Key: KXZSBVDJUWCDEG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazolones are known for their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for the compound were not found, similar compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various intermolecular interactions such as C–H⋯N and π⋯π interactions . The structure and electronic properties of these molecules are often investigated using density functional theory (DFT) methods .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various factors such as density, melting point, boiling point, and molecular weight .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

  • A study by Viji et al. (2020) detailed the spectroscopic and quantum chemical analysis of a bioactive molecule closely related to 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. The research highlighted its potential for antimicrobial activity through molecular docking, identifying the molecule's binding energy with different proteins. This suggests its application in developing new antimicrobial agents (Viji, A., Revathi, B., Balachandran, V., Babiyana, S., Narayana, B., & Salian, V. V. (2020)).

Antimicrobial Activity

  • Research by B'Bhatt, H., & Sharma, S. (2017) synthesized novel compounds from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrating significant in vitro antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial treatments (B'Bhatt, H., & Sharma, S. (2017)).

Molecular Docking and Antimicrobial Potential

Synthesis and Antimicrobial Studies

Safety and Hazards

Safety data sheets of similar compounds often indicate hazards such as skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis of novel analogs of similar compounds with enhanced pharmacological activities . For example, the introduction of certain moieties or groups at specific positions on the parent structure has been found to enhance the activity of some compounds .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSBVDJUWCDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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